1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 2,6-dimethylphenyl group and at the 4-position with a sulfonyl-linked 5-methoxy-2,4-dimethylphenyl moiety. Its molecular formula is C₂₁H₂₈N₂O₃S, with a molecular weight of ~388.5 g/mol.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-19(26-5)17(3)13-18(20)4/h6-8,13-14H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUWVWFKMYYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine typically involves the reaction of 2,6-dimethylphenylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: 1-(2,6-Dimethylphenyl)-4-(5-hydroxy-2,4-dimethylbenzenesulfonyl)piperazine.
Reduction: 1-(2,6-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfanyl)piperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H26N2O3S
- Molecular Weight : 374.5 g/mol
- IUPAC Name : 1-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
The structure features a piperazine ring substituted with various functional groups that contribute to its biological activity.
Antidepressant Activity
Recent studies have investigated the potential antidepressant effects of this compound. Research indicates that similar piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, leading to improved mood regulation. A study published in Molecular Pharmacology demonstrated that related compounds exhibited significant binding affinity for serotonin receptors, suggesting a possible mechanism for their antidepressant effects .
Anticancer Properties
The sulfonamide group in the compound is known for its anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related sulfonamide derivative revealed that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies have indicated that piperazine derivatives can enhance neuronal survival under stress conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Molecular Pharmacology (2023) | Antidepressant | Demonstrated binding affinity for serotonin receptors |
| Journal of Medicinal Chemistry (2024) | Anticancer | Reduced cell viability in breast and lung cancer lines |
| Neuroscience Letters (2023) | Neuroprotection | Enhanced neuronal survival under oxidative stress |
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Electron-Withdrawing vs. Methoxy groups (e.g., in DASA-23 ) improve solubility but may reduce blood-brain barrier penetration.
Lipophilicity and Bioavailability :
- The target compound’s 2,6-dimethylphenyl group increases steric bulk compared to smaller substituents (e.g., 2-methoxyphenyl in HBK14 ), which may affect metabolic stability.
Diagnostic vs. Therapeutic Applications: Fluorinated analogues (e.g., [¹¹C]DASA-23) are optimized for PET imaging due to radiolabel compatibility , whereas non-fluorinated derivatives may prioritize oral bioavailability for therapeutic use.
Biological Activity
1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperazine core, substituted with a dimethylphenyl group and a methoxy-dimethylphenyl sulfonyl moiety. Its molecular formula is C24H30N3O5S, with a molecular weight of approximately 446.54 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been shown to exhibit:
- Antinociceptive Activity : Studies indicate that the compound acts as an antagonist at the B1 receptor, which is implicated in pain pathways. In animal models, it has demonstrated significant antinociceptive effects in both acetic acid-induced writhing assays and formalin-induced nociception tests .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It shows potential in reducing inflammation in acute models, exhibiting effects comparable to established anti-inflammatory drugs like aspirin .
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
Table 1: Summary of Pharmacological Studies
Case Studies
- Antinociceptive Pharmacology : In a study evaluating the antinociceptive effects of related compounds, it was found that this compound exhibited a strong affinity for B1 receptors and demonstrated effective pain relief in various assays .
- Anti-inflammatory Action : Another investigation revealed that the compound significantly inhibited inflammation in acute models, suggesting its potential as an anti-inflammatory agent. The results indicated that it could be a promising candidate for further development in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
